(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the imino and carboxamide functionalities under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Oxidation: Formation of sulfoxides and epoxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which (2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding sites with high affinity .
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness: (2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE stands out due to its combination of a thiazinane ring with fluorophenyl and methoxyphenyl groups, providing unique reactivity and binding properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C21H20FN3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-3-11-25-19(26)13-18(20(27)23-15-9-7-14(22)8-10-15)29-21(25)24-16-5-4-6-17(12-16)28-2/h3-10,12,18H,1,11,13H2,2H3,(H,23,27) |
InChI Key |
DJPXVHUFIFMNML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F)CC=C |
Origin of Product |
United States |
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